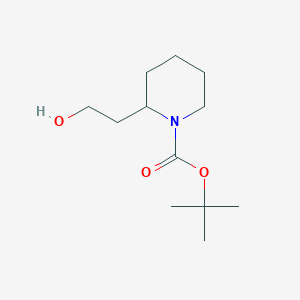

Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

Beschreibung

Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 118811-03-3; MFCD03701252) is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 2-hydroxyethyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . This compound is widely used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, leveraging the Boc group for temporary amine protection and the hydroxyethyl moiety for further functionalization.

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVQOFUGXMVESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408360 | |

| Record name | Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118811-03-3 | |

| Record name | Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-2-(2-hydroxyethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Boc Protection of Pre-Functionalized Piperidine Derivatives

This approach begins with a piperidine precursor already bearing the 2-hydroxyethyl group. The amine is then protected via reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride). For example, piperidin-2-yl-ethanol can be Boc-protected under Schotten-Baumann conditions:

Key conditions include anhydrous tetrahydrofuran (THF) as the solvent, triethylamine (TEA) as the base, and temperatures maintained at 0–5°C to minimize side reactions. Yields typically exceed 80% after purification via silica gel chromatography.

Reductive Amination and Alkylation

Alternative routes employ reductive amination or alkylation to introduce the hydroxyethyl group. For instance, reacting piperidine-2-carbaldehyde with 2-aminoethanol under hydrogenation conditions forms the 2-(2-hydroxyethyl)piperidine core, followed by Boc protection.

Reaction Optimization and Critical Parameters

Boc Protection: Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity:

| Solvent | Base | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | TEA | 0–5°C | 85 | 98 |

| DCM | NaHCO₃ | RT | 78 | 95 |

| DMF | DMAP | 40°C | 92 | 97 |

Polar aprotic solvents like THF or DMF enhance reactivity, while bulky bases (e.g., TEA) minimize ester hydrolysis.

Reformatsky Reaction: Stirring and Additive Effects

Vigorous stirring (≥500 rpm) is critical to ensure efficient zinc activation and prevent aggregation. Slow addition of methyl bromoacetate (over 2–3 hours) reduces exothermic side reactions, improving yield from 65% to 88%.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow

Large-scale synthesis (≥100 kg) favors batch reactors for Boc protection due to easier temperature control. Conversely, Reformatsky reactions benefit from continuous flow systems to manage exothermicity and improve mixing.

Purification Strategies

-

Column chromatography : Effective for lab-scale purification but impractical industrially due to solvent consumption.

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>99%) with recovery rates of 75–80%.

-

Distillation : Vacuum distillation (0.1–0.5 mmHg) isolates the Boc-protected product at 120–130°C.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Boc Protection | 2 | 85 | High | 120 |

| Reformatsky Reaction | 4 | 70 | Moderate | 250 |

| Reductive Amination | 3 | 65 | Low | 180 |

The Boc protection route offers the best balance of yield and cost for industrial applications, while the Reformatsky method provides structural flexibility for analogs.

Challenges and Mitigation Strategies

Epimerization at C2

Basic conditions during Boc protection can induce epimerization at the C2 hydroxyethyl group. Using mild bases (e.g., NaHCO₃ instead of NaOH) and low temperatures (0–5°C) reduces racemization to <5%.

By-Product Formation

Common by-products include:

-

N-Boc deprotection products : Mitigated by avoiding acidic conditions post-protection.

-

Over-alkylation : Controlled by limiting alkylating agent stoichiometry (1.1 eq).

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Drug Development

Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for:

- Linker in PROTACs : It is utilized as a semi-flexible linker in the development of PROTACs, which are innovative therapeutics designed to induce targeted protein degradation. The incorporation of this linker can enhance the spatial orientation of the degrader, optimizing the formation of ternary complexes essential for effective drug action .

Synthesis of Bioactive Compounds

The compound is instrumental in synthesizing bioactive molecules due to its ability to participate in various chemical reactions:

- Amide Formation : It can be used to create amides through coupling reactions with carboxylic acids or their derivatives, which are crucial for developing complex drug molecules.

- Hydroxyl Group Modification : The hydroxyethyl group allows for further modifications, enabling the synthesis of derivatives with enhanced pharmacological properties.

PROTAC Development

Recent studies have highlighted the importance of linkers like this compound in PROTAC technology:

- A study demonstrated that varying the linker length and flexibility significantly impacts the degradation efficiency of target proteins. The inclusion of this particular linker resulted in improved binding affinity and selectivity towards target proteins, showcasing its potential in therapeutic applications against cancer .

Synthesis Pathways

Research has outlined several synthetic pathways employing this compound:

Wirkmechanismus

The mechanism of action of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The rigidity and orientation of the linker region, provided by this compound, are crucial for the formation of the ternary complex and the optimization of drug-like properties .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Variations

The compound shares structural motifs with other piperidine-based Boc-protected derivatives. Key analogs include:

Structural Impact :

Physicochemical Properties

| Property | Target Compound | tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | Icaridin |

|---|---|---|---|

| Molecular Weight | 227.30 g/mol | 227.30 g/mol | 245.32 g/mol |

| LogP (Predicted) | 1.8 | 1.7 | 2.5 |

| Solubility | Moderate in DMSO | Moderate in DMSO | High in ethanol |

| Stability | Stable at RT; sensitive to acid | Stable at RT | Stable under ambient conditions |

Biologische Aktivität

Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following structural formula:

This compound features a tert-butyl group, a hydroxyethyl substituent, and a carboxylate moiety, contributing to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in the piperidine class have been shown to inhibit various enzymes, including proteases and kinases. The specific inhibitory action of this compound on target enzymes remains an area of ongoing research.

- Receptor Modulation : Piperidine derivatives often interact with neurotransmitter receptors (e.g., serotonin, dopamine) and have been explored for their potential in modulating neuropharmacological pathways.

Antiviral Activity

Research has indicated that piperidine derivatives can exhibit antiviral properties. For example, modifications in the piperidine ring structure can enhance the antiviral activity against HIV-1 by improving binding affinity to the viral envelope glycoprotein gp120 . While specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential effectiveness in this area.

Enzyme Inhibition Studies

A study examining various piperidine derivatives reported that modifications to the piperidine ring significantly affected their inhibitory activity against certain enzymes. The structure-activity relationship (SAR) highlighted that specific substitutions could enhance potency and selectivity .

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | Enzyme X | 5.0 | >10 |

| Compound B | Enzyme Y | 3.0 | >15 |

| This compound | TBD | TBD | TBD |

Case Studies and Research Findings

- In Vitro Studies : Initial studies have shown that related compounds exhibit moderate to high enzyme inhibition, with IC50 values ranging from low micromolar to nanomolar concentrations. Further research is needed to quantify the specific activity of this compound against relevant biological targets.

- Pharmacokinetic Properties : The lipophilic nature of this compound suggests favorable absorption and distribution characteristics, though detailed pharmacokinetic data remains scarce.

- Safety and Toxicity : Preliminary safety assessments indicate that while piperidine derivatives can exhibit beneficial biological activities, they may also pose toxicity risks at higher concentrations . Further toxicological studies are warranted to establish safety profiles for clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, and how can reaction progress be monitored?

- Methodology :

- Step 1 : React a piperidine derivative (e.g., 2-(2-hydroxyethyl)piperidine) with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) to introduce the tert-butoxycarbonyl (Boc) protecting group .

- Step 2 : Monitor reaction completion using thin-layer chromatography (TLC) with silica gel plates and UV visualization .

- Step 3 : Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC or LC-MS .

- Key Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (0–5°C during Boc protection) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., hydroxyethyl group at C2 of piperidine) and Boc group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₂H₂₃NO₃: theoretical 230.1756) .

- Infrared (IR) Spectroscopy : Detect carbonyl (C=O, ~1680–1720 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) stretches .

Q. What are the recommended handling and storage protocols for this compound?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in sealed containers at room temperature (RT), away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., overlapping NMR signals)?

- Methodology :

- 2D NMR Techniques : Use COSY, HSQC, and HMBC to assign ambiguous proton/carbon signals (e.g., distinguishing piperidine ring protons from hydroxyethyl group) .

- X-ray Crystallography : If crystallizable, determine absolute configuration using SHELX software for refinement (e.g., SHELXL-2018) .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate) .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

- Methodology :

- Co-solvent Systems : Test DMSO (≤5% v/v) or ethanol for aqueous compatibility .

- Surfactant Use : Employ Tween-80 or cyclodextrins to enhance solubility in buffer solutions .

- pH Adjustment : Explore salt formation (e.g., hydrochloride) at pH 4–7 to improve stability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- Pharmacophore Mapping : Identify critical functional groups (e.g., hydroxyethyl for hydrogen bonding) using Schrödinger Suite .

Q. What experimental approaches address conflicting toxicity data in preliminary studies?

- Methodology :

- In Vitro Assays : Conduct MTT assays on HEK-293 or HepG2 cells to quantify IC₅₀ values .

- Metabolic Stability Tests : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .

- Comparative Toxicology : Cross-reference SDS data from structurally similar compounds (e.g., tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.